4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1263374-32-8
VCID: VC0045277
InChI: InChI=1S/C7H12N2O.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-5,8H2;1H
SMILES: C1COCCC1(CN)C#N.Cl
Molecular Formula: C₇H₁₂N₂O
Molecular Weight: 140.18

4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

CAS No.: 1263374-32-8

Cat. No.: VC0045277

Molecular Formula: C₇H₁₂N₂O

Molecular Weight: 140.18

* For research use only. Not for human or veterinary use.

4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile - 1263374-32-8

Specification

CAS No. 1263374-32-8
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18
IUPAC Name 4-(aminomethyl)oxane-4-carbonitrile;hydrochloride
Standard InChI InChI=1S/C7H12N2O.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-5,8H2;1H
SMILES C1COCCC1(CN)C#N.Cl

Introduction

Chemical Identity and Structural Properties

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran ring substituted with two functional groups: an aminomethyl group and a carbonitrile group. These functional groups provide the compound with distinct chemical reactivity and potential biological interactions.

Basic Identification

PropertyInformation
CAS Number1263374-32-8 (free base)
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
EC Number868-192-6
Alternative Names4-(aminomethyl)oxane-4-carbonitrile, 2H-Pyran-4-carbonitrile, 4-(aminomethyl)tetrahydro-

Table 1: Basic identification information of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

The hydrochloride salt of this compound, 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride, has different physical and chemical properties, including a molecular formula of C7H13ClN2O and a molecular weight of 176.64 g/mol. The CAS number for the hydrochloride salt is 1909325-40-1 .

Structural Features

The tetrahydropyran ring serves as the core structure of this compound, providing a stable six-membered ring with an oxygen atom. The presence of both an aminomethyl group and a carbonitrile group at the 4-position creates a quaternary carbon center, which contributes to the compound's three-dimensional structure and reactivity profile.

The aminomethyl group contains a primary amine, which can participate in various nucleophilic reactions and can be functionalized further. The nitrile group is electrophilic and can undergo various transformations, making it valuable in organic synthesis.

Synthesis Methods

Several synthetic routes have been developed to produce 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, with varying levels of efficiency and complexity.

General Synthetic Route

One documented synthesis method involves the following steps:

  • Starting with tetrahydropyran-4-carboxaldehyde

  • Performing reductive amination to introduce the aminomethyl group

  • Incorporating the nitrile group through a cyanation reaction

This multi-step process typically requires controlled reaction conditions to ensure high yield and purity .

Chemical Properties and Reactions

The chemical reactivity of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is largely determined by its functional groups.

Reactivity Profile

Functional GroupTypical Reactions
Aminomethyl groupNucleophilic substitution, amide formation, reductive amination
Nitrile groupHydrolysis to carboxylic acids or amides, reduction to primary amines
Tetrahydropyran ringRing-opening reactions under specific conditions

Table 2: Reactivity profile of functional groups in 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Key Chemical Transformations

The compound can undergo various transformations:

  • Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction Reactions: The nitrile group can be reduced to form a primary amine using reducing agents such as lithium aluminum hydride.

  • Substitution Reactions: The primary amine of the aminomethyl group can participate in nucleophilic substitution reactions, forming secondary amines or amides.

These transformations make 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile a versatile building block in organic synthesis.

Applications in Pharmaceutical Research

The unique structure and reactivity of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile make it valuable in pharmaceutical research and development.

Role as a Chemical Intermediate

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its reactive functional groups allow for incorporation into larger molecular structures with potential biological activities.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Bacillus cereus75 µg/mL

Table 3: Antimicrobial activity of related tetrahydropyran derivatives

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Table 4: GHS hazard statements for 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride

Comparison with Similar Compounds

To better understand the unique properties of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, it is helpful to compare it with structurally related compounds.

Structural Analogs

CompoundKey DifferencesSimilarities
4-(Aminomethyl)tetrahydro-2H-pyran-4-ylmethanolContains a hydroxyl group instead of a nitrileSame tetrahydropyran core and aminomethyl group
4-(Aminomethyl)tetrahydro-2H-pyran-4-ylamineContains an additional amine groupSame tetrahydropyran core and aminomethyl group
2-Amino-4H-pyran-3-carbonitrileDifferent position of functional groupsContains both amino and nitrile functionalities

Table 5: Comparison of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile with structural analogs

Functional Differences

Recent Research Developments

Recent research has continued to explore the applications of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile and related compounds.

Synthetic Methodologies

There has been progress in developing more efficient synthesis methods for tetrahydro-2H-pyran derivatives, including approaches involving:

  • Etherification reactions

  • Esterification reactions

  • Carbon-carbon bond-forming reactions

These methodologies aim to improve yield, reduce byproducts, and make the synthesis more environmentally friendly .

Green Chemistry Approaches

Recent work has focused on more sustainable synthesis methods, such as:

  • One-pot protocols using ionic liquids in water

  • Ultrasonic irradiation to enhance reaction efficiency

  • Solvent-free conditions or use of environmentally benign solvents

These approaches align with the principles of green chemistry and aim to reduce the environmental impact of chemical synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator